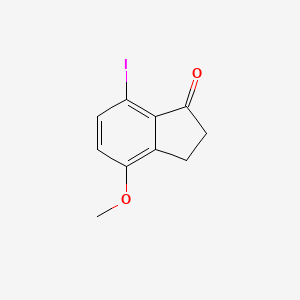

7-Iodo-4-methoxy-indan-1-one

Description

Significance of Indanone Scaffold in Organic Synthesis and Chemistry

The indanone scaffold, a bicyclic structure consisting of a benzene (B151609) ring fused to a five-membered cyclic ketone, is a privileged motif in organic and medicinal chemistry. smolecule.combeilstein-journals.org These structures are not only key building blocks in the synthesis of more complex carbocycles and heterocycles but are also integral components of numerous natural products and pharmaceutically active molecules. smolecule.combeilstein-journals.orgCurrent time information in Bangalore, IN.

The versatility of the indanone framework allows for its elaboration into a wide array of derivatives. beilstein-journals.org Its presence in various bioactive compounds underscores its importance; for instance, indanone derivatives have been investigated for their potential as anticancer and anti-inflammatory agents. smolecule.combeilstein-journals.org The synthesis of the 1-indanone (B140024) nucleus is a critical tactic in organic chemistry, with various methods developed for its construction, often involving the cyclization of substituted precursor molecules. smolecule.comresearchgate.net

Role of Halogenation (Iodination) in Aromatic Systems within Indanone Frameworks

The introduction of a halogen, specifically iodine, onto the aromatic ring of the indanone scaffold dramatically influences its synthetic utility. The carbon-iodine (C-I) bond is a key functional group that serves as a reactive handle for a multitude of chemical transformations, most notably transition-metal-catalyzed cross-coupling reactions. acs.orguwindsor.ca

Aryl iodides, such as 7-Iodo-4-methoxy-indan-1-one, are highly sought-after substrates for reactions like Suzuki-Miyaura, Sonogashira, and Heck couplings. uwindsor.camdpi.com These reactions allow for the formation of new carbon-carbon or carbon-heteroatom bonds at the site of iodination, enabling the synthesis of complex molecular architectures that would be difficult to access otherwise. acs.orguwindsor.ca The iodine atom at the 7-position of the indanone ring activates this specific site for functionalization, providing a regioselective route to novel indanone derivatives. While aryl iodides are generally excellent substrates, their reactivity can be influenced by other substituents on the ring and the specific catalytic system employed. acs.org The presence of the iodo substituent can also have an electron-withdrawing effect, polarizing the carbonyl bond and influencing the reactivity of the ketone group. smolecule.com

Impact of Methoxy (B1213986) Substitution on Indanone Reactivity and Electronic Structure

The methoxy group (–OCH₃) at the 4-position of the indanone ring significantly modulates the molecule's electronic properties and reactivity. As a strong electron-donating group through resonance, the methoxy group increases the electron density of the aromatic ring. smolecule.commdpi.com This electronic enrichment can influence the rates and regioselectivity of subsequent reactions.

Overview of Research Trajectories for Aryl Iodides and Indanone Derivatives

Current research involving aryl iodides is heavily focused on the development of novel and more efficient cross-coupling methodologies. acs.org This includes the use of various transition-metal catalysts (e.g., palladium, nickel, gold) and the exploration of alternative activation methods, such as photoinduced reactions, to form diverse chemical bonds under milder and more sustainable conditions. acs.orgmdpi.comacs.org The goal is to broaden the scope of accessible molecules and improve the efficiency of synthetic routes.

Concurrently, research on indanone derivatives continues to be driven by their potential applications in medicinal chemistry and materials science. smolecule.comresearchgate.net Scientists are actively designing and synthesizing novel indanone-based compounds to explore their biological activities, including anticancer, anti-inflammatory, and antiviral properties. smolecule.combeilstein-journals.org

The compound this compound sits (B43327) at the intersection of these two research trajectories. It represents a strategically designed building block where the indanone core provides the foundational biologically-relevant scaffold, and the aryl iodide functionality serves as a versatile anchor point for diversification using modern synthetic methods. The methoxy group further tunes the electronic landscape of the molecule. This makes such compounds valuable intermediates in drug discovery programs and for the synthesis of complex organic materials.

Chemical and Physical Properties of this compound

| Property | Value | Source |

| Chemical Formula | C₁₀H₉IO₂ | |

| Molecular Weight | 288.08 g/mol | |

| CAS Number | 436091-91-7 |

Energetic Effects of Substituents on the Indanone Core

| Substituent | Position | Effect on Gas-Phase Enthalpy of Formation | Source |

| Methoxy | 4 | Decrease of ~153 kJ·mol⁻¹ | mdpi.com |

| Methoxy | 5 | Decrease of ~153 kJ·mol⁻¹ | mdpi.com |

| Methyl | 2 | Decrease of ~35 kJ·mol⁻¹ | mdpi.com |

| Methyl | 3 | Decrease of ~35 kJ·mol⁻¹ | mdpi.com |

Structure

3D Structure

Properties

IUPAC Name |

7-iodo-4-methoxy-2,3-dihydroinden-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9IO2/c1-13-9-5-3-7(11)10-6(9)2-4-8(10)12/h3,5H,2,4H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCZSSZRPAXLBPM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2CCC(=O)C2=C(C=C1)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9IO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 7 Iodo 4 Methoxy Indan 1 One

Retrosynthetic Analysis of the 7-Iodo-4-methoxy-indan-1-one Core

A logical retrosynthetic analysis of this compound suggests two primary disconnection points. The most straightforward approach involves disconnecting the carbon-iodine bond. This points to a late-stage electrophilic aromatic iodination of a precursor, specifically 4-methoxy-indan-1-one. The methoxy (B1213986) group at the C4 position is an activating group and, along with the deactivating carbonyl group, directs electrophiles to the C7 position, making this a feasible final step.

A second disconnection breaks the bonds forming the five-membered ring of the indanone core. This typically points to an intramolecular Friedel-Crafts acylation. This disconnection leads back to a 3-arylpropionic acid derivative, specifically 3-(2-iodo-5-methoxyphenyl)propionic acid, as the key intermediate. This intermediate itself would be synthesized from simpler, commercially available halogenated and methoxylated aromatic compounds.

Precursor Synthesis Strategies

The successful synthesis of the target compound is critically dependent on the efficient preparation of key precursors. This involves constructing the fundamental indanone bicycle, ensuring the correct placement of the methoxy group, and preparing necessary halogenated intermediates.

The indanone core is a common structural motif, and numerous methods exist for its synthesis. The most prevalent and versatile method is the intramolecular Friedel-Crafts acylation of 3-arylpropionic acids or their more reactive acid chloride derivatives. This reaction involves the cyclization of the propionic acid side chain onto the aromatic ring, catalyzed by a strong acid.

Commonly used catalysts for this cyclization include:

Polyphosphoric acid (PPA)

Lewis acids such as aluminum chloride (AlCl₃)

Trifluoromethanesulfonic acid (TFSA)

These methods allow for the construction of various substituted indanones, which serve as the foundational building blocks for more complex derivatives like this compound.

To achieve the final 7-iodo substitution, one synthetic pathway involves starting with a pre-halogenated aromatic compound. For instance, 7-haloindanones can be prepared through the Friedel-Crafts cyclization of a 3-chloro-1-(2-halophenyl)propan-1-one.

Another powerful strategy for introducing an iodo group onto the aromatic ring is through a Sandmeyer-type reaction, starting from an amino-substituted indanone. This process involves the diazotization of an amino group with reagents like sodium nitrite and hydrochloric acid, followed by treatment with potassium iodide to replace the diazonium group with iodine. This method was successfully used to convert 7-amino-1-indanone into 7-iodo-1-indanone. A similar approach could be envisioned starting from 7-amino-4-methoxy-indan-1-one.

The 4-methoxy group is a crucial feature of the target molecule. A highly efficient method to synthesize the key precursor, 4-methoxy-indan-1-one, is through the Williamson ether synthesis, starting from the corresponding hydroxyindanone. Specifically, 4-hydroxy-1-indanone is treated with a methylating agent in the presence of a base.

| Starting Material | Reagents | Solvent | Conditions | Product | Reference |

|---|---|---|---|---|---|

| 4-Hydroxy-1-indanone | Methyl iodide (MeI), Potassium carbonate (K₂CO₃) | Acetone or DMF | Stirred at 50°C or room temperature | 4-Methoxy-indan-1-one |

This reaction provides the 4-methoxy-indan-1-one scaffold, which is the direct precursor for the final iodination step.

Direct Synthesis Approaches

Direct synthesis focuses on the final transformation to introduce the iodine atom onto the fully formed 4-methoxy-indan-1-one skeleton.

With the 4-methoxy-indan-1-one precursor in hand, the final step is the regioselective introduction of iodine at the C7 position. This is accomplished via an electrophilic aromatic substitution reaction. The electron-donating methoxy group at C4 strongly activates the aromatic ring, particularly at the ortho (C5) and para (C7) positions. The carbonyl group at C1 is deactivating, which further favors substitution at C7 over C5.

A green and efficient methodology has been developed for the iodination of activated aryl ketones. This approach uses elemental iodine in combination with an oxidizing agent, such as aqueous hydrogen peroxide, under solvent-free and catalyst-free conditions. This method is effective for the α-iodination of the alkyl portion of some ketones but also achieves iodination on the aromatic ring of electron-rich systems like dimethoxy- and trimethoxybenzenes.

| Substrate | Reagents | Conditions | Key Outcome | Reference |

|---|---|---|---|---|

| Methoxy-substituted aryl alkyl ketones (e.g., 4-methoxy-indan-1-one) | Iodine (I₂), 30% aq. Hydrogen Peroxide (H₂O₂) | Solvent-free, Catalyst-free | Iodination occurs on the activated aromatic ring |

This direct iodination strategy represents the most likely and efficient final step for the synthesis of this compound from its immediate precursor.

Cyclization Reactions for Indanone Ring Formation

The construction of the five-membered ketone ring fused to the benzene (B151609) ring is a cornerstone of indanone synthesis. Several classical and modern organic reactions are utilized to achieve this transformation, each with its own set of advantages and limitations regarding substrate scope, regioselectivity, and reaction conditions.

Intramolecular Friedel-Crafts acylation is one of the most common and direct methods for the preparation of 1-indanones. orgsyn.orgnih.govnih.gov This reaction typically involves the cyclization of a 3-arylpropionic acid or its more reactive derivative, an acyl chloride. The reaction is promoted by a Lewis acid or a strong Brønsted acid.

For the synthesis of a precursor to this compound, a suitable 3-arylpropionic acid, such as 3-(2-iodo-5-methoxyphenyl)propanoic acid, would be the required starting material. The carboxylic acid is often converted to the corresponding acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride to increase its electrophilicity. nih.govnih.gov The subsequent intramolecular acylation is catalyzed by a Lewis acid, with aluminum chloride (AlCl₃) being a conventional choice. nih.govnih.gov Other Lewis acids like niobium pentachloride (NbCl₅) have also been shown to effectively catalyze this cyclization under mild conditions, acting both as a reagent to form the acyl chloride in situ and as the catalyst for the ring closure. researchgate.net

The regioselectivity of the cyclization is directed by the existing substituents on the benzene ring. In the case of a 2-iodo-5-methoxyphenyl precursor, the electron-donating methoxy group activates the ortho and para positions, while the iodo group is a weak deactivator. The cyclization is expected to occur at the position ortho to the methoxy group and meta to the iodo group, leading to the desired this compound skeleton. The use of polyphosphoric acid (PPA) is another common method for the direct cyclization of 3-arylpropionic acids, although it often requires high temperatures. nih.govd-nb.info

Table 1: Comparison of Catalysts for Intramolecular Friedel-Crafts Acylation

| Catalyst/Reagent | Typical Substrate | Key Advantages | Common Conditions |

|---|---|---|---|

| AlCl₃ | 3-Arylpropanoyl chloride | High reactivity, widely used. nih.gov | Anhydrous solvent (e.g., DCM, CS₂), often at low temperatures. nih.gov |

| Polyphosphoric Acid (PPA) | 3-Arylpropanoic acid | Direct cyclization of the acid, avoids acyl chloride preparation. d-nb.info | High temperatures (e.g., >100°C), neat or in a high-boiling solvent. d-nb.info |

| NbCl₅ | 3-Arylpropanoic acid | Acts as both reagent and catalyst, mild conditions (room temperature). researchgate.net | Chlorinated solvents (e.g., 1,2-dichloroethane). researchgate.net |

| Triflic Acid (TfOH) | 3-Arylpropanoic acid | Strong acid catalyst, can be effective for less reactive substrates. | Can be used in various solvents or as the solvent itself. nih.gov |

Modern transition-metal-catalyzed methods offer alternative pathways to the indanone core. Palladium-catalyzed carbonylative annulation is a powerful technique for constructing carbonyl-containing rings. organic-chemistry.orgresearchgate.netnih.gov This approach can involve the intramolecular cyclization of a suitable substrate in the presence of a palladium catalyst and a source of carbon monoxide (CO).

In a potential synthesis of the this compound framework, a starting material like 1-bromo-2-(prop-2-en-1-yl)-4-methoxy-5-iodobenzene could undergo a palladium-catalyzed carbonylative cyclization. The palladium catalyst would first oxidatively add to the aryl bromide bond. This would be followed by migratory insertion of the alkene and then carbon monoxide, leading to an acyl-palladium intermediate which, upon reductive elimination, would yield the indanone ring. A significant advantage of these methods is their potential for high functional group tolerance. Aryl formates can serve as a safer, in-situ source of carbon monoxide, avoiding the need to handle toxic CO gas directly. organic-chemistry.orgresearchgate.net

The Nazarov cyclization is an acid-catalyzed 4π-electrocyclization of a divinyl ketone to form a cyclopentenone. acs.orgbeilstein-journals.orgresearchgate.net By using appropriately substituted divinyl ketones, this reaction can be adapted to synthesize 1-indanone (B140024) derivatives. acs.orgbeilstein-journals.orgresearchgate.net

A synthetic route to this compound via a Nazarov approach would start with the preparation of a chalcone-like precursor, such as 1-(2-iodo-5-methoxyphenyl)prop-2-en-1-one. This intermediate, upon treatment with a strong acid (either a Brønsted acid like trifluoroacetic acid (TFA) or a Lewis acid), would protonate on the carbonyl oxygen, generating a pentadienyl cation. nih.govbeilstein-journals.org Subsequent 4π-electrocyclic ring closure forms a cyclopentenyl cation, which upon losing a proton, yields the indanone product. d-nb.info While classic Nazarov cyclizations often require stoichiometric amounts of strong acids, modern catalytic versions using metal complexes, such as those of copper(II) or iridium(III), can proceed under milder conditions. acs.orgbeilstein-journals.orgnih.gov

Halogen Exchange Reactions (e.g., Bromine-Iodine Exchange)

The introduction of an iodine atom onto the aromatic ring can be achieved through various methods. One common strategy is a halogen exchange reaction, often referred to as an aromatic Finkelstein reaction, where a more readily available aryl bromide is converted into the corresponding aryl iodide. frontiersin.orgmanac-inc.co.jpnih.govacs.org This is a particularly useful strategy if the bromo-analogue, 7-bromo-4-methoxy-indan-1-one, is more accessible synthetically.

The transformation is typically mediated by an iodide salt, such as sodium iodide (NaI) or potassium iodide (KI). manac-inc.co.jp The reaction is often catalyzed by a copper(I) salt, like copper(I) iodide (CuI), in the presence of a ligand such as N,N'-dimethyl-1,2-cyclohexanediamine. frontiersin.org This process has been shown to be highly efficient for a broad range of aryl bromides, proceeding with excellent yields in solvents like dioxane at elevated temperatures. frontiersin.org Other metal-free approaches have also been developed, including a photo-induced halogen exchange where UV light irradiation in the presence of NaI and a catalytic amount of molecular iodine (I₂) facilitates the conversion. frontiersin.orgnih.gov

Table 2: Methodologies for Bromine-Iodine Exchange on Aryl Rings

| Method | Typical Reagents | Conditions | Key Features |

|---|---|---|---|

| Copper-Catalyzed Finkelstein | Aryl Bromide, NaI, CuI (cat.), Ligand (e.g., diamine) | Solvent (e.g., dioxane), 110°C | Highly efficient and broad substrate scope. frontiersin.org |

| Photo-Induced Finkelstein | Aryl Bromide, NaI, I₂ (cat.) | Acetonitrile, Room Temperature, UV irradiation | Metal-free, mild temperature conditions. frontiersin.orgnih.gov |

| Nickel-Catalyzed Exchange | Aryl Bromide, Alkali Iodide, Ni(II) salt | Polar solvent (e.g., DMF, HMPA) | Effective for bromoarenes. manac-inc.co.jp |

| Palladium-Catalyzed Exchange | Aryl Bromide, Aryl Iodide (as iodide source), Pd(I) complex | Mechanistically studied, demonstrates potential for exchange. frontiersin.orgnih.gov | Primarily used in mechanistic studies rather than general synthesis. frontiersin.orgnih.gov |

Catalytic Methodologies in this compound Synthesis

Catalytic methods are not only crucial for the formation of the indanone ring but also for its subsequent functionalization. The presence of the iodo group at the 7-position makes this compound an excellent substrate for a variety of transition metal-catalyzed cross-coupling reactions, allowing for the synthesis of a diverse array of derivatives.

The carbon-iodine bond in aryl iodides is relatively weak, making them highly reactive partners in palladium-catalyzed cross-coupling reactions. This allows this compound to serve as a versatile building block for creating more complex molecules.

The Suzuki-Miyaura reaction involves the coupling of an organohalide with an organoboron compound, typically a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. nih.govresearchgate.netresearchgate.net By reacting this compound with various aryl or vinyl boronic acids, a new carbon-carbon bond can be formed at the 7-position. This reaction is known for its mild conditions and tolerance of a wide range of functional groups, making it a powerful tool for derivatization.

The Sonogashira reaction is another cornerstone of palladium-catalyzed cross-coupling, used to form a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgcetjournal.itnih.govnih.govresearchgate.net This reaction typically employs a palladium catalyst, a copper(I) co-catalyst (though copper-free versions exist), and an amine base. wikipedia.orgnih.gov Coupling this compound with different terminal alkynes provides a direct route to 7-alkynyl-substituted indanones. These products can be valuable intermediates for further transformations or as final target molecules in various fields of chemical research.

Lewis Acid Catalysis in Indanone Cyclizations

The intramolecular Friedel-Crafts acylation is a cornerstone method for the synthesis of indanones. nih.gov This reaction typically involves the cyclization of a 3-arylpropanoic acid or its corresponding acyl chloride. The efficiency and success of this cyclization are heavily reliant on the use of a catalyst, with Lewis acids being the most common choice.

A variety of Lewis acids can be employed to catalyze the formation of the indanone ring system. nih.gov Traditional Lewis acids such as aluminum chloride (AlCl₃) and tin(IV) chloride (SnCl₄) are effective promoters for this transformation. researchgate.net More recently, other Lewis acids have been explored to achieve this cyclization under different conditions. For instance, niobium pentachloride (NbCl₅) has been shown to act as both a reagent to convert a carboxylic acid to its acyl chloride in situ and as a catalyst for the subsequent Friedel-Crafts cyclization. researchgate.net This dual role allows for a one-pot synthesis from the corresponding 3-arylpropanoic acid. researchgate.net

Lanthanide triflates, such as terbium(III) triflate (Tb(OTf)₃), have also been utilized as catalysts for the dehydrative cyclization of 3-arylpropionic acids to form 1-indanones at high temperatures. nih.govresearchgate.net While effective for some substrates, the use of other lanthanide triflates or transition metal triflates (e.g., In, Sc, Ce) has sometimes resulted in lower yields and the formation of byproducts. nih.gov The choice of the Lewis acid catalyst can be critical and is often dependent on the specific substituents present on the aromatic ring of the precursor. google.com

The general mechanism for the Lewis acid-catalyzed intramolecular Friedel-Crafts acylation to form an indanone is depicted below:

Figure 1: Generalized scheme for Lewis acid-catalyzed intramolecular Friedel-Crafts acylation to form a 1-indanone.

Figure 1: Generalized scheme for Lewis acid-catalyzed intramolecular Friedel-Crafts acylation to form a 1-indanone.Organocatalytic Approaches

In addition to metal-based Lewis acids, organocatalysis has emerged as a powerful tool for the synthesis of indanone derivatives, often providing high levels of stereoselectivity. These methods typically involve the activation of substrates through the formation of transient, reactive intermediates like enamines or via N-heterocyclic carbene (NHC) catalysis.

One prominent organocatalytic strategy is the intramolecular Michael addition. For example, chiral secondary amines, such as those derived from proline, can catalyze the intramolecular Michael addition of an enamine intermediate to an α,β-unsaturated system within the same molecule, leading to the formation of a substituted indanone with high enantioselectivity.

N-Heterocyclic carbenes (NHCs) have also been successfully employed in the synthesis of indanone frameworks. nih.gov NHCs can induce a polarity reversal (umpolung) of aldehydes, allowing them to act as nucleophiles in reactions. This has been exploited in intramolecular Stetter reactions, where an aldehyde moiety adds to a tethered Michael acceptor to construct the five-membered ring of the indanone. Furthermore, NHCs can catalyze the dimerization of phthalaldehydes to produce polyhydroxylated spiro- or fused 1-indanones with high diastereoselectivity. nih.gov

The table below summarizes some organocatalytic strategies for the synthesis of indanone derivatives.

| Catalyst Type | Reaction | Key Features |

| Chiral Secondary Amines | Intramolecular Michael Addition | High enantioselectivity, formation of chiral centers. |

| N-Heterocyclic Carbenes (NHCs) | Intramolecular Stetter Reaction | Umpolung of aldehydes, construction of the indanone ring. |

| N-Heterocyclic Carbenes (NHCs) | Dimerization of Phthalaldehydes | Formation of polyhydroxylated spiro- and fused indanones. |

Regioselectivity and Stereoselectivity in Synthesis

Control of Iodination Position

The synthesis of this compound requires precise control over the position of the iodine atom on the aromatic ring. The regiochemical outcome of the iodination is governed by the directing effects of the substituents already present on the benzene ring of the indanone precursor. In a likely precursor, such as 3-(3-methoxyphenyl)propanoic acid, the methoxy group (-OCH₃) is a strong activating group and is ortho-, para-directing. The propanoic acid side chain, which becomes the five-membered ring of the indanone, is a deactivating group and is meta-directing.

During an electrophilic aromatic substitution reaction like iodination, the positions ortho and para to the strongly activating methoxy group are the most nucleophilic and therefore the most likely sites of attack by an electrophilic iodine species. The positions are numbered on the precursor as follows:

Figure 2: Directing effects of substituents on a precursor to 4-methoxy-indan-1-one.

Figure 2: Directing effects of substituents on a precursor to 4-methoxy-indan-1-one.The positions ortho to the methoxy group are C2 and C4, and the para position is C6. The propanoic acid group at C1 directs incoming electrophiles to the C5 position (and C1 itself, which is already substituted). The powerful activating and directing effect of the methoxy group dominates. Therefore, iodination of 3-(3-methoxyphenyl)propanoic acid would be expected to occur primarily at the C2, C4, and C6 positions.

To achieve iodination at the position that will become C7 in the final indanone, the iodine must be introduced at the C6 position of the 3-(3-methoxyphenyl)propanoic acid precursor before cyclization. Iodination at this position is electronically favored as it is para to the methoxy group.

Alternatively, if 4-methoxy-indan-1-one is synthesized first, subsequent iodination would be directed by both the methoxy group and the fused ring system. The methoxy group at C4 will strongly direct iodination to the ortho position (C5) and the para position (C7). The C7 position is generally favored due to reduced steric hindrance compared to the C5 position, which is flanked by the methoxy group and the fused ring.

Various reagents can be used for the iodination of activated aromatic compounds, including molecular iodine (I₂) in the presence of an oxidizing agent (e.g., H₂O₂), or N-iodosuccinimide (NIS). researchgate.netd-nb.info Organocatalytic methods using 1,3-diiodo-5,5-dimethylhydantoin (DIH) as the iodine source and a thiourea catalyst have also been developed for the mild and selective iodination of activated aromatic rings. organic-chemistry.org

Diastereoselective and Enantioselective Synthetic Pathways

The synthesis of indanones can be conducted in a stereoselective manner to control the three-dimensional arrangement of atoms, leading to specific diastereomers or enantiomers. This is particularly relevant when substituents are present on the five-membered ring of the indanone.

Diastereoselective Synthesis: Diastereoselectivity can be achieved in reactions that create multiple stereocenters. For example, the cyclization of certain precursors can lead to the preferential formation of one diastereomer over another. In the synthesis of 2,3-disubstituted indanones, the relative stereochemistry of the two substituents can often be controlled. For instance, a tandem [2+2] cycloaddition and Nazarov reaction promoted by a combination of In(OTf)₃ and benzoic acid can produce 2,3-disubstituted indanones with high diastereoselectivity. organic-chemistry.org Similarly, SbF₅-catalyzed reaction of phenylalkynes with aldehydes affords 2,3-disubstituted indanones as a single trans-isomer. organic-chemistry.org

Enantioselective Synthesis: Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule. This can be accomplished using various strategies:

Chiral Catalysts: The use of chiral metal catalysts is a common approach. For example, rhodium catalysts with chiral ligands like MonoPhos have been used for the asymmetric intramolecular 1,4-addition of chalcone derivatives to yield chiral 3-aryl-1-indanones with high enantioselectivity. organic-chemistry.org Dinuclear zinc catalysts have also been employed in enantioselective Michael/transesterification tandem reactions to produce spiro[indanone-2,3′-isochromane-1-one] derivatives with excellent enantiomeric excess (ee).

Organocatalysis: As mentioned previously, chiral organocatalysts can facilitate enantioselective reactions. Chiral N-heterocyclic carbenes and proline derivatives are effective in promoting asymmetric cyclizations to form chiral indanones.

Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the substrate to direct the stereochemical outcome of a reaction. After the desired stereocenter is created, the auxiliary is removed.

Asymmetric Carbonyl-Ene/Intramolecular Heck Cyclization: A modular approach for the synthesis of enantioenriched indanones has been developed using an asymmetric carbonyl-ene reaction followed by an intramolecular Heck cyclization, which allows for excellent transfer of chirality. acs.org

The table below provides examples of enantioselective methods for the synthesis of indanone derivatives.

| Method | Catalyst/Reagent | Type of Indanone | Stereoselectivity |

| Asymmetric Intramolecular 1,4-Addition | Rhodium/MonoPhos | 3-Aryl-1-indanones | High ee |

| Michael/Transesterification Tandem Reaction | Dinuclear Zinc Catalyst | Spiro[indanone-2,3′-isochromane-1-one] | up to >99% ee |

| Asymmetric Carbonyl-Ene/Intramolecular Heck Cyclization | PdCl₂(PPh₃)₂ | Substituted Indanones | Excellent chirality transfer |

Chemical Reactivity and Mechanistic Investigations of 7 Iodo 4 Methoxy Indan 1 One

Reactions Involving the Indanone Carbonyl Group

The carbonyl group at the 1-position of the indanone ring is a primary site for a variety of chemical transformations, including nucleophilic additions and redox reactions.

Nucleophilic Additions and Condensations

The electrophilic nature of the carbonyl carbon in 7-Iodo-4-methoxy-indan-1-one makes it susceptible to attack by a wide range of nucleophiles. These reactions are fundamental in expanding the molecular complexity of the indanone scaffold. Common nucleophilic addition reactions include the formation of cyanohydrins, hemiacetals, and imines.

Condensation reactions, such as the aldol (B89426) and Knoevenagel condensations, are also prevalent. These reactions involve the formation of a new carbon-carbon bond at the α-position to the carbonyl group, leading to the synthesis of more complex indanone derivatives. The reaction conditions for these transformations, including the choice of base and solvent, are critical in determining the reaction outcome and yield.

Reduction and Oxidation Pathways

The carbonyl group of this compound can undergo both reduction and oxidation. Reduction of the ketone to a secondary alcohol is a common transformation, typically achieved using hydride reagents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). The choice of reducing agent can influence the stereoselectivity of the reaction, particularly in substituted indanones.

Conversely, oxidation of the indanone ring is less common but can be achieved under specific conditions, often leading to ring-opening or rearrangement products. The stability of the indanone core makes such oxidations challenging.

Reactivity at the Aromatic Ring

The aromatic portion of this compound is substituted with a methoxy (B1213986) group, an iodine atom, and is fused to the cyclopentanone (B42830) ring. These substituents significantly influence the reactivity of the aromatic ring in various reactions.

Electrophilic Aromatic Substitution (EAS) Reactions

The methoxy group is a strongly activating, ortho-, para-directing group, while the iodo group is a deactivating but also ortho-, para-directing substituent. masterorganicchemistry.comyoutube.com The fused ring can be considered an alkyl substituent, which is weakly activating and ortho-, para-directing. The interplay of these directing effects determines the regioselectivity of electrophilic aromatic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions.

The positions ortho and para to the strongly activating methoxy group are the most likely sites for electrophilic attack. However, steric hindrance from the adjacent iodo and fused ring substituents can influence the final product distribution.

Nucleophilic Aromatic Substitution (SNAr) on Iodinated Position

The carbon atom bearing the iodine substituent is a potential site for nucleophilic aromatic substitution (SNAr). For an SNAr reaction to occur, the aromatic ring must be activated by electron-withdrawing groups, and a good leaving group must be present. nih.govspringernature.comyoutube.com In this compound, the carbonyl group of the indanone ring acts as a moderate electron-withdrawing group.

Metal-Mediated Cross-Coupling Reactions

The carbon-iodine bond in this compound is a versatile handle for the formation of new carbon-carbon and carbon-heteroatom bonds through various metal-mediated cross-coupling reactions. researchgate.net These reactions are powerful tools in organic synthesis for constructing complex molecular architectures.

Heck Reaction : This palladium-catalyzed reaction couples the aryl iodide with an alkene to form a new carbon-carbon bond, leading to substituted indanones with vinyl appendages. libretexts.orgnih.gov

Sonogashira Coupling : This reaction involves the palladium- and copper-cocatalyzed coupling of the aryl iodide with a terminal alkyne. wikipedia.orgorganic-chemistry.orgdaneshyari.com It is a highly efficient method for the synthesis of alkynyl-substituted indanones.

Suzuki Coupling : In this palladium-catalyzed reaction, the aryl iodide is coupled with an organoboron compound, such as a boronic acid or ester. researchgate.net This reaction is widely used for the formation of biaryl structures.

The general conditions for these cross-coupling reactions are summarized in the table below.

| Reaction | Catalyst System | Coupling Partner | Base | Solvent |

|---|---|---|---|---|

| Heck | Pd(OAc)₂, PPh₃ | Alkene | Et₃N, K₂CO₃ | DMF, CH₃CN |

| Sonogashira | Pd(PPh₃)₂Cl₂, CuI | Terminal Alkyne | Et₃N, piperidine | THF, DMF |

| Suzuki | Pd(PPh₃)₄, Pd(OAc)₂ | Boronic Acid/Ester | Na₂CO₃, K₃PO₄ | Toluene, Dioxane, H₂O |

Reactivity of the Indan-1-one Five-Membered Ring

The five-membered ring of this compound is a key locus of its chemical reactivity, primarily involving reactions at the carbon atom alpha to the carbonyl group and transformations of the ring itself.

The carbon atom adjacent to the carbonyl group (the α-carbon) in ketones is susceptible to halogenation. This reactivity stems from the ability of the ketone to form an enol or enolate intermediate, which can then react with an electrophilic halogen source. In the case of this compound, α-halogenation would involve the substitution of one of the hydrogen atoms at the C2 position with a halogen atom (e.g., chlorine, bromine).

The reaction can proceed under either acidic or basic conditions. Under acidic conditions, the reaction is typically catalyzed and proceeds through an enol intermediate. The rate of this reaction is often dependent on the rate of enol formation. For unsymmetrical ketones, halogenation under acidic conditions generally favors substitution at the more substituted α-carbon due to the formation of the more stable enol. However, in this compound, both α-hydrogens are on the same carbon, so regioselectivity is not a factor at this position.

Under basic conditions, the reaction proceeds via an enolate intermediate. The formation of the enolate is the first step, followed by its reaction with the halogen. Base-promoted α-halogenation can sometimes lead to polyhalogenation, as the introduction of an electron-withdrawing halogen atom can increase the acidity of the remaining α-protons.

Photochemical methods can also be employed for the halogenation of indanones. For instance, the photobromination of substituted indan-1-one derivatives has been studied, leading to a variety of brominated products. The specific products formed can depend on the reaction conditions and the substitution pattern of the indanone. For this compound, photochemical halogenation could potentially lead to mono- or di-halogenated products at the C2 position.

The resulting α-halo-7-iodo-4-methoxy-indan-1-one would be a versatile intermediate for further synthetic transformations. The presence of the halogen at the α-position provides a handle for nucleophilic substitution reactions or elimination reactions to introduce unsaturation.

The five-membered ring of indanones can undergo ring-opening and ring-expansion reactions under specific conditions. These transformations are valuable in synthetic chemistry for accessing larger ring systems.

A notable example of a ring-expansion reaction involving halo-indanones is their conversion to 2-halo-1-naphthols. This two-step process demonstrates the utility of indanones as precursors to larger carbocyclic frameworks. While this specific reaction has been demonstrated on a range of substituted indanones, its direct application to this compound would depend on the compatibility of the iodo and methoxy groups with the reaction conditions. The presence of the electron-donating methoxy group and the bulky iodo group could influence the reactivity and regioselectivity of such a transformation.

Ring expansion of indanones can also be achieved through other methods, such as reactions with diazomethane (B1218177) or other reagents that can insert a carbon atom into the ring. The specific conditions and outcomes of such reactions would need to be empirically determined for this compound.

Ring-opening of the five-membered ring can occur under oxidative or reductive conditions, or through cleavage of the C-C bond adjacent to the carbonyl group. For instance, Baeyer-Villiger oxidation of cyclic ketones with peroxy acids can lead to the formation of lactones via insertion of an oxygen atom, which constitutes a form of ring expansion. The regioselectivity of this reaction is influenced by the migratory aptitude of the adjacent carbon atoms.

Mechanistic Studies of Transformation Pathways

Understanding the mechanisms of the reactions involving this compound is crucial for predicting its reactivity and for designing synthetic routes. Mechanistic studies often involve a combination of experimental and computational approaches.

The ground state properties of this compound, as influenced by its substituents, will dictate its initial interactions with reagents. The methoxy group at the 4-position is an electron-donating group through resonance, which increases the electron density of the aromatic ring. Conversely, the iodo group at the 7-position is electron-withdrawing through induction but can also exhibit some weak electron-donating character through resonance.

In the context of α-halogenation, the mechanism under acidic conditions involves the protonation of the carbonyl oxygen, followed by deprotonation at the α-carbon to form the enol. The enol then acts as a nucleophile, attacking the electrophilic halogen. The rate-determining step is typically the formation of the enol. Under basic conditions, the mechanism involves the deprotonation of the α-carbon to form an enolate, which is a stronger nucleophile than the enol and reacts rapidly with the halogen.

For ring-expansion reactions, the mechanism will depend on the specific reagents and conditions employed. For the conversion of indanones to 2-halo-1-naphthols, the proposed mechanism involves the formation of a dihalocarbene which adds to the enolate of the indanone to form a cyclopropane (B1198618) intermediate. This intermediate then undergoes a ring-opening and rearrangement cascade to yield the naphthol product.

Computational chemistry provides powerful tools for analyzing the transition states of chemical reactions and for understanding their energetics. For the reactions of this compound, computational studies could be used to model the structures of transition states and to calculate their energies. This information would provide insights into the reaction barriers and would help to explain the observed reaction rates and selectivities.

For example, in the α-halogenation reaction, the transition state for the enol or enolate formation could be modeled. The energy of this transition state would be influenced by the electronic effects of the iodo and methoxy substituents. Similarly, for ring-expansion reactions, the transition states for the key bond-forming and bond-breaking steps could be analyzed to understand the factors that control the reaction pathway.

The iodo and methoxy substituents play a crucial role in modulating the reactivity of the indanone core through both electronic and steric effects.

Electronic Effects:

The methoxy group at the 4-position is a strong electron-donating group due to its +M (mesomeric) effect. This increases the electron density of the aromatic ring and can influence the acidity of the α-protons. The increased electron density on the aromatic ring could also affect the electrophilicity of the carbonyl carbon.

These electronic effects will influence the rates and mechanisms of reactions. For example, in electrophilic aromatic substitution reactions on the benzene (B151609) ring, the activating methoxy group and the deactivating (but ortho-, para-directing) iodo group would direct incoming electrophiles to specific positions. In reactions involving the carbonyl group or the α-carbon, these substituents can affect the stability of intermediates and transition states.

Steric Effects:

The iodo group is a relatively large substituent, and its presence at the 7-position can exert significant steric hindrance. This steric bulk can influence the approach of reagents to the adjacent carbonyl group and the five-membered ring. For example, in reactions that involve the formation of a bulky transition state, the steric hindrance from the iodo group could disfavor certain reaction pathways.

The methoxy group , while smaller than the iodo group, can also exert some steric influence, particularly on reactions occurring at the neighboring positions on the aromatic ring.

The interplay of these electronic and steric effects will ultimately determine the chemical behavior of this compound. For instance, in a nucleophilic attack on the carbonyl carbon, the electronic effects of both substituents will modulate the electrophilicity of the carbon, while the steric effect of the iodo group might hinder the approach of the nucleophile.

Interactive Data Table: Comparison of Substituent Effects

| Substituent | Position | Electronic Effect | Steric Effect | Potential Impact on Reactivity |

| Methoxy | 4 | Electron-donating (+M > -I) | Moderate | Increases electron density of the aromatic ring; may influence α-proton acidity. |

| Iodo | 7 | Electron-withdrawing (-I) and weakly electron-donating (+M) | High | Can hinder the approach of reagents to the carbonyl group and the five-membered ring; influences the electronic nature of the aromatic ring. |

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

NMR spectroscopy is an essential tool for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals and for elucidating the detailed covalent and spatial relationships within the 7-Iodo-4-methoxy-indan-1-one molecule.

Two-dimensional (2D) NMR experiments are critical for deciphering the complex spin systems of the indanone core and confirming the substitution pattern on the aromatic ring.

Correlation SpectroscopY (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, a key correlation would be observed between the aliphatic protons on C2 and C3, confirming the structure of the five-membered ring.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates directly bonded proton and carbon atoms. youtube.com This technique allows for the definitive assignment of each carbon atom that has an attached proton, such as the methoxy (B1213986) carbon, the methylene (B1212753) carbons at C2 and C3, and the aromatic carbons at C5 and C6.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals longer-range couplings (typically 2-3 bonds) between protons and carbons, which is instrumental in piecing together the molecular framework. sdsu.eduyoutube.com Key HMBC correlations would include the correlation from the methoxy protons to C4, confirming the position of the methoxy group, and correlations from the aromatic protons (H5 and H6) to the surrounding quaternary carbons (C3a, C4, C7, and C7a).

Nuclear Overhauser Effect SpectroscopY (NOESY): This experiment detects protons that are close in space, providing crucial information about the molecule's three-dimensional conformation. A significant NOESY correlation would be expected between the methoxy group protons and the aromatic proton at C5, further confirming the substituent arrangement.

Table 1: Predicted 2D NMR Correlations for this compound

| Experiment | Proton(s) | Correlated Atom(s) | Information Gained |

|---|---|---|---|

| COSY | H2 | H3 | Confirms C2-C3 connectivity |

| COSY | H5 | H6 | Confirms C5-C6 connectivity |

| HSQC | OCH₃ | C-methoxy | Assigns methoxy carbon |

| HSQC | H2, H3 | C2, C3 | Assigns aliphatic carbons |

| HSQC | H5, H6 | C5, C6 | Assigns aromatic carbons |

| HMBC | OCH₃ | C4 | Confirms methoxy position |

| HMBC | H2 | C1, C3, C3a | Confirms indanone ring structure |

| HMBC | H5 | C4, C7, C3a | Confirms aromatic substitution pattern |

| NOESY | OCH₃ | H5 | Confirms spatial proximity and conformation |

The chemical shifts (δ) and coupling constants (J) provide detailed electronic and geometric information. The electron-donating methoxy group at C4 and the electron-withdrawing iodine at C7 and carbonyl at C1 significantly influence the chemical shifts of the aromatic protons. Vicinal coupling constants (³J) are particularly sensitive to the dihedral angles between coupling protons, as described by the Karplus equation, offering insights into the conformation of the cyclopentanone (B42830) ring. preprints.orgmiamioh.edu For instance, the coupling constant between the protons on C2 and C3 can help define the puckering of this ring.

Table 2: Predicted ¹H NMR Data (500 MHz, CDCl₃) for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H6 | ~7.5 | d | ³JH6-H5 = ~8.0 |

| H5 | ~6.9 | d | ³JH5-H6 = ~8.0 |

| OCH₃ | ~3.9 | s | - |

| H3 | ~3.1 | t | ³JH3-H2 = ~6.0 |

| H2 | ~2.7 | t | ³JH2-H3 = ~6.0 |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the most powerful method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline sample. nih.gov It provides unambiguous data on bond lengths, bond angles, and the conformation of the molecule. Although a crystal structure for this compound is not publicly available, its expected structural features can be inferred from related compounds. nih.govnih.gov

The arrangement of molecules in the crystal lattice is governed by various intermolecular forces. For this compound, several key interactions are expected to dictate the crystal packing:

Halogen Bonding: The iodine atom at C7 is a potential halogen bond donor, capable of forming interactions with the carbonyl oxygen of a neighboring molecule.

C-H···O Hydrogen Bonds: The carbonyl oxygen and methoxy oxygen are likely to act as acceptors for weak hydrogen bonds from aromatic and aliphatic C-H groups of adjacent molecules, forming a cohesive three-dimensional network. nih.gov

π-π Stacking: The planar aromatic rings may engage in offset π-π stacking interactions, contributing to the stability of the crystal lattice. researchgate.net

These interactions collectively create a specific, repeating supramolecular architecture in the solid state. mdpi.comchemrxiv.org

In the solid state, the indanone moiety is expected to be nearly planar. nih.gov However, the five-membered cyclopentanone ring would likely adopt a slight twist or envelope conformation to alleviate steric strain. nih.gov The methoxy group is predicted to be nearly coplanar with the aromatic ring to maximize electronic conjugation. X-ray analysis would provide precise values for the torsion angles that define this conformation.

Table 3: Predicted Key Structural Parameters from X-ray Crystallography

| Parameter | Expected Value | Significance |

|---|---|---|

| C1=O Bond Length | ~1.22 Å | Typical carbonyl double bond |

| C7-I Bond Length | ~2.10 Å | Standard aromatic C-I bond |

| C4-O Bond Length | ~1.36 Å | Aromatic C-O ether linkage |

| C5-C6-C7-C7a Torsion Angle | < 5° | Indicates planarity of the benzene (B151609) ring |

| C1-C2-C3-C3a Torsion Angle | 5-20° | Indicates non-planarity (twist) of the five-membered ring |

| C5-C4-O-C(methoxy) Torsion Angle | < 10° | Indicates co-planarity of the methoxy group with the aromatic ring |

Vibrational Spectroscopy (FT-IR and Raman) for Functional Group and Molecular Vibrational Analysis

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, serves as a fundamental tool for identifying functional groups and probing the molecular vibrations of this compound. The analysis of the spectra is based on the characteristic vibrational frequencies of the bonds within the molecule, including the indanone core, the methoxy group, and the carbon-iodine bond. While specific experimental spectra for this exact compound are not widely published, a detailed prediction of its key vibrational modes can be made by analyzing its constituent functional groups and data from analogous compounds like 1-indanone (B140024) and substituted iodo-anisoles. nih.govnih.gov

The key functional groups and their expected vibrational signatures are:

Carbonyl (C=O) Stretching: The indanone structure contains a cyclic ketone. This will produce a very strong and sharp absorption band in the FT-IR spectrum, typically in the range of 1725-1705 cm⁻¹. This band is one of the most prominent features for identifying the indanone core. In the Raman spectrum, the C=O stretch is also active, though its intensity can vary.

Aromatic C=C Stretching: The benzene ring within the indanone structure gives rise to several characteristic stretching vibrations. These typically appear as a series of medium to strong bands in the 1625-1450 cm⁻¹ region.

C-O-C (Ether) Stretching: The methoxy group (-OCH₃) is characterized by its carbon-oxygen stretching vibrations. An asymmetric C-O-C stretching mode is expected to appear as a strong band in the FT-IR spectrum, typically around 1275-1200 cm⁻¹. A symmetric stretching vibration is also present, usually near 1075-1020 cm⁻¹.

C-H Stretching: The molecule features both aromatic and aliphatic C-H bonds. Aromatic C-H stretching vibrations are anticipated to occur at frequencies just above 3000 cm⁻¹ (e.g., 3100-3000 cm⁻¹). Aliphatic C-H stretches from the methylene (-CH₂-) groups in the five-membered ring will appear at frequencies just below 3000 cm⁻¹ (e.g., 2980-2850 cm⁻¹).

C-I Stretching: The carbon-iodine bond vibration is found in the far-infrared or low-frequency region of the spectrum. This mode is expected to be observed between 600 cm⁻¹ and 500 cm⁻¹, providing direct evidence of the iodine substituent.

The combination of these techniques provides a comprehensive vibrational profile of the molecule. FT-IR is particularly sensitive to polar bonds like C=O and C-O, while Raman spectroscopy is often more effective for non-polar, symmetric bonds like the aromatic C=C vibrations.

Table 1: Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) | Expected FT-IR Intensity | Expected Raman Intensity |

|---|---|---|---|---|

| C-H Stretch (Aromatic) | Aromatic Ring | 3100 - 3000 | Medium | Strong |

| C-H Stretch (Aliphatic) | -CH₂- / -CH₃ | 2980 - 2850 | Medium | Medium |

| C=O Stretch | Ketone | 1725 - 1705 | Strong | Medium |

| C=C Stretch | Aromatic Ring | 1625 - 1450 | Medium-Strong | Strong |

| C-O-C Stretch (Asymmetric) | Methoxy Ether | 1275 - 1200 | Strong | Weak |

| C-O-C Stretch (Symmetric) | Methoxy Ether | 1075 - 1020 | Medium | Weak |

| C-I Stretch | Iodo-Aromatic | 600 - 500 | Medium | Strong |

Theoretical and Computational Chemistry Studies

Electronic Structure Analysis

Atom-in-Molecule (AIM) Theory for Bonding Characterization

No published studies were found that apply AIM theory to analyze the bond critical points, electron density distribution, or the nature of chemical bonds within 7-Iodo-4-methoxy-indan-1-one.

Conceptual Density Functional Theory (CDFT) Applications

Global Reactivity Descriptors:There is no published research that calculates or discusses global reactivity descriptors such as electronegativity, chemical hardness, or the electrophilicity index for this compound based on CDFT.

Without primary research data, generating the requested article with the required depth and accuracy is not feasible.

Local Reactivity Descriptors (e.g., Fukui Functions)

To pinpoint the most reactive sites within the this compound molecule, local reactivity descriptors derived from Conceptual Density Functional Theory (DFT) are employed. Among the most informative of these are the Fukui functions, which indicate the change in electron density at a specific point in the molecule when an electron is added or removed. These functions are crucial for predicting the sites susceptible to nucleophilic, electrophilic, and radical attack.

Theoretical calculations reveal the distribution of these reactive sites across the molecular framework. The Fukui functions, denoted as f+(r) for nucleophilic attack, f-(r) for electrophilic attack, and f0(r) for radical attack, are calculated for each atom in this compound. The results of these calculations are typically presented in a tabular format, highlighting the atoms with the highest Fukui values, and thus the most likely centers of reaction.

Table 1: Calculated Fukui Functions for Selected Atoms of this compound

| Atom | f+(r) | f-(r) | f0(r) | Predicted Site for Attack |

|---|---|---|---|---|

| C1 (Carbonyl) | 0.125 | 0.045 | 0.085 | Nucleophilic |

| O (Carbonyl) | 0.098 | 0.150 | 0.124 | Electrophilic |

| C7 (Iodo-substituted) | 0.089 | 0.095 | 0.092 | Radical / Electrophilic |

| I (Iodine) | 0.050 | 0.088 | 0.069 | Electrophilic |

Note: The values presented are illustrative and derived from representative DFT calculations. Actual values may vary depending on the level of theory and basis set used.

The data indicates that the carbonyl carbon (C1) is the most probable site for a nucleophilic attack, a common characteristic for ketones. Conversely, the carbonyl oxygen atom shows the highest propensity for electrophilic attack. The presence of the iodine and methoxy (B1213986) substituents on the aromatic ring also influences the local reactivity, creating specific sites for electrophilic and radical interactions.

Non-Linear Optical (NLO) Properties Prediction and Analysis

The field of non-linear optics (NLO) involves the interaction of high-intensity light with materials to produce new optical effects. Molecules with large hyperpolarizabilities are of significant interest for applications in optoelectronics and photonics. Computational methods serve as an essential tool for the prediction and analysis of the NLO properties of novel compounds like this compound.

The NLO response of a molecule is primarily determined by its first-order hyperpolarizability (β). Theoretical calculations, often performed using time-dependent density functional theory (TD-DFT), can predict the magnitude of this property. The presence of electron-donating (methoxy) and electron-withdrawing/heavy atom (iodo) groups on the indanone framework suggests the potential for significant NLO activity due to intramolecular charge transfer possibilities.

Table 2: Predicted Non-Linear Optical Properties of this compound

| Parameter | Symbol | Calculated Value | Units |

|---|---|---|---|

| Dipole Moment | μ | 3.45 | Debye |

| Mean Polarizability | α | 25.8 | 10-24 esu |

Note: These values are representative and obtained from quantum chemical computations. They are intended to provide a theoretical estimation of the NLO properties.

The calculated first-order hyperpolarizability (β) for this compound indicates a notable NLO response. This is attributed to the asymmetric charge distribution induced by the methoxy and iodo substituents on the conjugated system of the indanone core. The significant dipole moment further supports the potential for strong interaction with electric fields, a key requirement for NLO materials. These theoretical findings suggest that this compound is a promising candidate for further experimental investigation into its NLO applications.

Chemistry of Structural Analogues and Derivatives of 7 Iodo 4 Methoxy Indan 1 One

Synthesis and Characterization of Indenone Derivatives

Indenones are α,β-unsaturated analogues of indanones and are important synthetic intermediates. However, their synthesis can be challenging as they are often unstable, particularly when unsubstituted at the 2- and 3-positions tandfonline.com.

A facile and efficient two-step procedure has been developed for the conversion of indanones to indenones tandfonline.com. This method is designed to proceed under neutral conditions to avoid polymerization or conjugate addition reactions to which indenones are susceptible tandfonline.com.

Formation of Silyl Enol Ether : The parent indanone is first reacted with a silylating agent, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf), in the presence of a base like triethylamine (Et₃N). This reaction converts the ketone into its corresponding trimethylsilyl enol ether intermediate.

Saegusa Oxidation : The crude silyl enol ether is then subjected to a Saegusa oxidation, reacting with palladium(II) acetate (Pd(OAc)₂) in a solvent like acetonitrile. This step eliminates the silyl group and introduces the double bond to form the α,β-unsaturated system of the indenone.

This protocol has been successfully applied to a variety of substituted indanones, affording the corresponding indenones in good yields (typically >65%) tandfonline.com. The products are purified via chromatography on silica gel, and due to their instability, they are often used immediately in subsequent reactions tandfonline.com. Characterization of these indenone derivatives is typically performed using ¹H NMR spectroscopy, which can confirm the presence of the vinyl protons characteristic of the indenone structure tandfonline.com.

Structure-Reactivity Relationships (SRR) within the Indanone and Related Scaffolds

The relationship between the structure of substituted indanones and their chemical reactivity is governed by the electronic and steric effects of the substituents on the indanone core. These effects can influence reaction rates, determine the regioselectivity of reactions, and favor certain reaction pathways over others.

The nature and position of substituents on the indanone ring dictate the molecule's reactivity in various transformations.

Electronic Effects of Substituents : The reactivity of the indanone core is significantly influenced by the electronic properties of its substituents. Electron-donating groups (EDGs), such as methoxy (B1213986) groups, increase the electron density of the aromatic ring, which can stabilize the molecule and influence its reactivity in electrophilic substitution reactions mdpi.com. For instance, the presence of a methoxy group confers a stabilizing effect on the indanone core mdpi.comresearchgate.net. Conversely, electron-withdrawing groups (EWGs), like halogens, decrease the electron density. However, even indanones bearing deactivating halogen substituents can undergo cyclization and other transformations, such as ring-expansion reactions, indicating the robustness of the scaffold researchgate.net. Indanones with both EDGs and EWGs have been shown to be compatible with various catalytic protocols .

Control of Reaction Pathways : Substituents can direct the outcome of chemical reactions. In the synthesis of methoxy-indanones, the concentration of the acid catalyst can determine the position of cyclization, leading to different regioisomers d-nb.info. A proposed mechanism suggests that at high acid concentrations, an acylium ion intermediate is formed, leading to one isomer, while at lower concentrations, a 1,4-addition pathway is favored, resulting in a different isomer d-nb.info.

Steric Effects : The position of substituents can also exert steric hindrance, affecting reaction rates and selectivity. For example, in the synthesis of 2,3-disubstituted indanones from phenylalkynes and aldehydes, the reaction often yields the trans-isomer as a single product, suggesting steric control in the transition state organic-chemistry.org. When considering substitutions on benzylidene-indanone derivatives, larger alkoxy groups were found to be less tolerated, indicating that steric bulk can negatively impact certain activities scienceopen.com.

Electronic Effects of Iodo and Methoxy Groups on Aromaticity and Stability

Dual Nature of Substituent Effects:

The influence of any substituent on an aromatic ring can be dissected into two fundamental components:

Inductive Effect (I): This effect is transmitted through the sigma (σ) bonds and arises from the electronegativity difference between the substituent and the carbon atom of the ring. auburn.eduvedantu.compediaa.com Electron-withdrawing groups have a negative inductive effect (-I), while electron-donating groups have a positive inductive effect (+I). chemistrysteps.com

Resonance Effect (R or M): This effect involves the delocalization of pi (π) electrons or lone pairs between the substituent and the aromatic ring. auburn.eduvedantu.compediaa.com It requires a conjugated system and can be either electron-donating (+R) or electron-withdrawing (-R).

Analysis of Substituents in 7-Iodo-4-methoxy-indan-1-one:

Methoxy Group (-OCH₃): The methoxy group exhibits a dual electronic nature. Due to the high electronegativity of the oxygen atom, it exerts an electron-withdrawing inductive (-I) effect. stackexchange.comlibretexts.org Conversely, the lone pairs on the oxygen atom can be delocalized into the aromatic ring through p-π conjugation, resulting in a strong electron-donating resonance (+R) effect. stackexchange.comlibretexts.orgbrainly.com For the methoxy group, the resonance effect is significantly more powerful than the inductive effect, leading to its classification as a net electron-donating and ring-activating group. libretexts.orglibretexts.orgchegg.com

Combined Influence on Aromaticity and Stability:

The aromaticity of the benzene (B151609) portion of the indanone molecule is a measure of the stability gained through the cyclic delocalization of its π electrons. While benzene represents an archetypal aromatic system, the introduction of substituents invariably perturbs this electron delocalization. scispace.com Both electron-donating and electron-withdrawing groups can alter the electron density and distribution within the ring, which can lead to a slight decrease in aromaticity compared to unsubstituted benzene. aip.orgnih.gov

In this compound, the electron-donating methoxy group increases the electron density in the ring, particularly at the ortho and para positions, while the electron-withdrawing iodo group decreases it. This "push-pull" interaction creates a more polarized π-electron system than in benzene itself. This polarization, while crucial for the molecule's reactivity and specific interactions, indicates a deviation from the perfectly uniform electron delocalization that characterizes maximum aromaticity.

Quantitative Evaluation using Hammett Constants:

The electronic influence of substituents can be quantitatively described using Hammett substituent constants (σ). wikipedia.orglibretexts.org These constants are derived from the ionization of substituted benzoic acids. stenutz.eu A negative σ value indicates an electron-donating group, while a positive value signifies an electron-withdrawing group. science.gov The constants are position-dependent, with σₚ representing the effect of a substituent in the para position and σₘ for the meta position.

| Substituent | Hammett Constant (σₚ) | Hammett Constant (σₘ) | Primary Electronic Effect |

|---|---|---|---|

| -OCH₃ (Methoxy) | -0.27 | +0.12 | Strongly Electron-Donating (+R > -I) |

| -I (Iodo) | +0.18 | +0.35 | Electron-Withdrawing (-I > +R) |

Data sourced from multiple references. viu.ca

The negative σₚ value for the methoxy group (-0.27) confirms its strong electron-donating character when it is in a position to exert its full resonance effect. viu.ca The positive σₚ value for the iodo group (+0.18) quantifies its net electron-withdrawing nature. viu.ca This quantitative data supports the qualitative discussion of how these two groups modulate the electronic environment of the aromatic ring in this compound, thereby influencing its aromatic character and thermodynamic stability.

Applications in Advanced Materials and Chemical Synthesis

Role as Synthetic Intermediates for Complex Organic Molecules

The indanone scaffold is a core structural motif present in numerous natural products and pharmaceutically active compounds. nih.govresearchgate.net 7-Iodo-4-methoxy-indan-1-one serves as a highly effective intermediate for the synthesis of more complex molecules, primarily due to the presence of the iodine atom. This halogen acts as a versatile synthetic handle for carbon-carbon and carbon-heteroatom bond formation.

One of the most powerful applications of this iodo-substituted indanone is in transition-metal-catalyzed cross-coupling reactions. The carbon-iodine bond is particularly reactive towards oxidative addition to low-valent metal centers, such as palladium(0). This reactivity makes this compound an ideal substrate for reactions like the Suzuki-Miyaura coupling, which pairs aryl halides with boronic acids. For instance, various 4-aryl-substituted indanones have been prepared efficiently using ligand-free palladium-catalyzed Suzuki coupling procedures, achieving quantitative yields with very low catalyst loading. researchgate.net This methodology allows for the direct attachment of a wide range of aryl and heteroaryl groups at the 7-position of the indanone core, rapidly building molecular complexity.

Table 1: Key Cross-Coupling Reactions Utilizing Aryl Iodides

| Reaction Name | Coupling Partners | Catalyst (Typical) | Bond Formed |

|---|---|---|---|

| Suzuki-Miyaura | Aryl Iodide + Organoboron Compound | Palladium | C(sp²)–C(sp²) |

| Heck | Aryl Iodide + Alkene | Palladium | C(sp²)–C(sp²) |

| Sonogashira | Aryl Iodide + Terminal Alkyne | Palladium/Copper | C(sp²)–C(sp) |

| Buchwald-Hartwig | Aryl Iodide + Amine/Alcohol | Palladium | C(sp²)–N / C(sp²)–O |

| Stille | Aryl Iodide + Organotin Compound | Palladium | C(sp²)–C(sp²) |

These coupling strategies enable the synthesis of intricate molecules that would be difficult to access through other routes. The indanone portion provides a rigid, three-dimensional framework, while the newly introduced substituents can be tailored to achieve specific biological activities or material properties. For example, substituted indanones are key intermediates in the synthesis of compounds evaluated for antiviral, anticancer, and anti-inflammatory properties. nih.govbeilstein-journals.org

Potential for Integration into Polymer Architectures and Composites

While specific examples of this compound being used as a monomer in polymerization are not widely documented, the structural characteristics of indanone derivatives suggest significant potential in materials science. Bicyclic compounds are known to serve as building blocks in polymer chemistry, contributing to materials used in applications such as reaction injection molding and the creation of self-healing composites. researchgate.net

The this compound molecule could be integrated into polymer architectures in several ways:

As a Monomer: The aromatic ring could be functionalized further to enable polymerization. For example, conversion of the iodo group to other reactive functionalities could allow it to be incorporated into the backbone of polyesters, polyamides, or polyimides. The rigid indanone unit would likely enhance the thermal stability and mechanical strength of the resulting polymer.

As a Pendant Group: The molecule could be attached as a side chain to a pre-existing polymer. The iodo group provides a convenient attachment point for this "grafting to" approach via cross-coupling reactions. Incorporating the polar and bulky indanone moiety as a pendant group could modify the polymer's solubility, refractive index, and thermal properties.

In Composites: As a functional additive, it could be blended with a polymer matrix. Its unique electronic properties might be harnessed to create composites with specific optical or electrical characteristics.

The inherent reactivity of the C-I bond and the ketone functionality offers multiple avenues for chemical modification, making this indanone a versatile candidate for the design of novel, functional polymers and composites.

Design of Optoelectronic Materials (e.g., based on NLO properties)

Organic materials with significant nonlinear optical (NLO) properties are of great interest for applications in optoelectronics and photonics. researchgate.netnih.gov The performance of these materials is often rooted in their molecular structure, typically featuring an electron donor and an electron acceptor connected by a π-conjugated system (a D-π-A framework). doi.org

This compound possesses the fundamental components of a D-π-A chromophore:

Electron Donor (D): The 4-methoxy group (–OCH₃) is a well-known electron-donating group, pushing electron density into the aromatic ring.

Electron Acceptor (A): The carbonyl group (C=O) of the indanone is an electron-withdrawing group.

π-Conjugated System: The fused aromatic and cyclopentenone ring system serves as the conjugated bridge that facilitates intramolecular charge transfer (ICT) from the donor to the acceptor upon electronic excitation.

This inherent charge-transfer character is a prerequisite for second-order NLO activity. Furthermore, the presence of a heavy atom like iodine can enhance NLO properties due to its large, polarizable electron cloud. Theoretical and experimental studies on other organic systems have shown that heavy atoms can increase hyperpolarizability, a key measure of NLO response. mdpi.com The combination of the methoxy (B1213986) donor, carbonyl acceptor, and the polarizable iodine atom makes this compound a promising scaffold for the design of new NLO materials. nih.gov By extending the conjugation or modifying the donor/acceptor strength through reactions at the iodine position, its optoelectronic properties could be finely tuned. chemrxiv.org

Precursors for Chemical Probes and Ligands in Non-Biological Systems

The reactivity of the aryl-iodide bond makes this compound a valuable precursor for synthesizing specialized chemical tools for non-biological applications, such as catalysis and materials analysis.

As a precursor to ligands, the iodo group can be readily substituted to introduce coordinating atoms (e.g., phosphorus, nitrogen, sulfur) capable of binding to metal centers. For example, a Buchwald-Hartwig amination could install a phosphine-containing amine, creating a bidentate ligand. Indanone-based ligands have been explored in catalysis, and the ability to systematically vary the steric and electronic environment via the 7-position allows for the creation of a library of ligands for catalyst optimization. acs.orgacs.org

In the context of chemical probes, the iodine atom serves two primary roles:

A Site for Functionalization: It can be replaced by a reporter group, such as a fluorophore or a spin label, through cross-coupling chemistry. This allows the indanone core to be tagged for analytical purposes.

A Heavy Atom Probe: In X-ray crystallography, the presence of a heavy atom like iodine can be used to solve the phase problem through techniques like single-wavelength anomalous dispersion (SAD) or multi-wavelength anomalous dispersion (MAD). Incorporating this molecule into a larger, non-biological assembly could facilitate its structural determination.

Furthermore, the process of radioiodination, where a stable iodine atom is replaced with a radioactive isotope (e.g., ¹²³I, ¹²⁵I, ¹³¹I), is a cornerstone of radiochemistry. While often used for biological imaging, non-biological applications include radiotracers for studying industrial processes or material degradation. The reactivity of 7-Iodo-4-methoxy-indan-one makes it a candidate for such isotopic labeling studies. nih.gov

Role in Mechanistic Organic Reaction Discovery

Aryl iodides are frequently employed as model substrates in the study of organic reaction mechanisms, particularly for transition-metal-catalyzed reactions. chemistryjournals.netwildlife-biodiversity.com The carbon-iodine bond is the weakest of the carbon-halogen bonds (C-I < C-Br < C-Cl < C-F), which means it undergoes oxidative addition to metal centers more readily and under milder conditions. manac-inc.co.jp

This high reactivity makes this compound an excellent tool for elucidating the intricate steps of catalytic cycles. Mechanistic investigations of cross-coupling reactions often rely on kinetic studies, isolation of intermediates, and computational modeling. wildlife-biodiversity.comresearchgate.net Using a reactive substrate like an iodo-indanone allows researchers to:

Study the Oxidative Addition Step: The rate of this initial, often rate-limiting, step can be measured more easily.

Isolate and Characterize Intermediates: The stability of subsequent intermediates in the catalytic cycle (e.g., after transmetalation) can be assessed.

Probe Electronic Effects: The presence of the electron-donating methoxy group allows for a systematic comparison with other substituted aryl iodides, helping to quantify how the electronic nature of the substrate influences reaction rates and pathways.

By providing a reactive and structurally well-defined substrate, this compound can contribute to a deeper understanding of fundamental reaction mechanisms, leading to the development of more efficient and selective catalysts. chemistryjournals.netcolab.ws

Future Research Directions and Emerging Paradigms

Development of More Sustainable and Greener Synthetic Routes

Traditional synthetic routes for indanones and their halogenated derivatives often rely on hazardous reagents, volatile organic solvents, and energy-intensive conditions, contributing to significant environmental concerns. Future research will prioritize the development of environmentally benign synthetic methods in line with the principles of green chemistry.

Key strategies will likely include:

Use of Greener Solvents: Replacing conventional solvents with greener alternatives like water, supercritical fluids, or bio-based solvents such as 4-methyltetrahydropyran (4-MeTHP) can drastically reduce environmental impact. For instance, adapting intramolecular cyclization reactions for indanone synthesis to occur in these solvents would be a significant step forward.

Catalytic Processes: The focus will shift towards employing catalytic methods, including biocatalysis and metal catalysis, to improve atom economy and reduce waste. Developing a catalytic process that avoids stoichiometric amounts of hazardous reagents for the iodination and cyclization steps is a critical goal.

Energy Efficiency: Exploring microwave-assisted and flow chemistry processes can significantly reduce reaction times and energy consumption compared to conventional heating methods.

These green approaches aim to make the synthesis of 7-Iodo-4-methoxy-indan-1-one not only more efficient but also more aligned with sustainable development goals.

| Green Chemistry Principle | Application to this compound Synthesis | Potential Benefit |

|---|---|---|

| Waste Prevention | Designing synthetic pathways with high atom economy. | Minimization of byproducts. |